molecular formula C21H20O5 B2644967 isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate CAS No. 5614-84-6

isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate

Cat. No.: B2644967
CAS No.: 5614-84-6
M. Wt: 352.386
InChI Key: AVQRLADSKISEJX-UHFFFAOYSA-N
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Description

Isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate typically involves the esterification of 4-methyl-7-hydroxycoumarin with isopropyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is refluxed for several hours, and the product is isolated by precipitation and purification through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate has several applications in scientific research:

Mechanism of Action

The biological activity of isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects . The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 2-((4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy)acetate stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its phenyl group at the 3-position and isopropyl ester moiety contribute to its distinct properties compared to other coumarin derivatives.

Properties

IUPAC Name

propan-2-yl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-13(2)25-19(22)12-24-16-9-10-17-14(3)20(15-7-5-4-6-8-15)21(23)26-18(17)11-16/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQRLADSKISEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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